Cas no 10438-16-1 (Indolo[2,3-a]quinolizine,3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-9-methoxy-2-[[(1R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2R,3R,12bR)- (9CI))
![Indolo[2,3-a]quinolizine,3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-9-methoxy-2-[[(1R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2R,3R,12bR)- (9CI) structure](https://fr.kuujia.com/scimg/cas/10438-16-1x500.png)
10438-16-1 structure
Nom du produit:Indolo[2,3-a]quinolizine,3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-9-methoxy-2-[[(1R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2R,3R,12bR)- (9CI)
Indolo[2,3-a]quinolizine,3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-9-methoxy-2-[[(1R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2R,3R,12bR)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- Indolo[2,3-a]quinolizine,3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-9-methoxy-2-[[(1R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2R,3R,12bR)- (9CI)
- (3β)-18,19-Didehydro-10-methoxy-16-[(R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]-17-norcorynan
- Indolo[2,3-a]quinolizine,3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-9-methoxy-2-[[(1R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4
- Cinchophyllamine
- 3-ethenyl-9-methoxy-2-[(6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine
- (2R,3R,12bR)-3-ethenyl-9-methoxy-2-[[(1R)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine
- (3beta)-18,19-Didehydro-10-methoxy-16-[(R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]-17-
- DTXSID90908945
- 10438-16-1
- 3-beta,17-beta-Cinchophylline
- 17-Norcorynan, 18,19-didehydro-10-methoxy-16-(2,3,4,9-tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-yl)-, (3-beta,16(R))-
-
- Piscine à noyau: InChI=1S/C31H36N4O2/c1-4-18-17-35-12-10-23-25-16-21(37-3)6-8-27(25)34-31(23)29(35)14-19(18)13-28-30-22(9-11-32-28)24-15-20(36-2)5-7-26(24)33-30/h4-8,15-16,18-19,28-29,32-34H,1,9-14,17H2,2-3H3/t18-,19+,28+,29+/m0/s1
- La clé Inchi: MKRBLBZRPCFROB-IUSJDPGBSA-N
- Sourire: COC1C=CC2=C(C3CCN[C@H](C[C@H]4[C@@H](C=C)CN5[C@@H](C6NC7C=CC(=CC=7C=6CC5)OC)C4)C=3N2)C=1
Propriétés calculées
- Qualité précise: 496.28382640g/mol
- Masse isotopique unique: 496.28382640g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 5
- Complexité: 825
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.9
- Surface topologique des pôles: 65.3Ų
Indolo[2,3-a]quinolizine,3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-9-methoxy-2-[[(1R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2R,3R,12bR)- (9CI) Littérature connexe
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
10438-16-1 (Indolo[2,3-a]quinolizine,3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-9-methoxy-2-[[(1R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2R,3R,12bR)- (9CI)) Produits connexes
- 522-47-4(6,10-Methanoindolo[3,2-b]quinolizine-11-methanol,9-ethylidene-5,6,8,9,10,11,11a,12-octahydro-2-methoxy-,(6S,7R,9E,10R,11R,11aS)-)
- 351421-98-2(2-1-(pyridin-3-yl)cyclopropylethan-1-amine)
- 1030769-75-5(4-(1H-1,3-Benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide)
- 953189-13-4(N-(2-chlorophenyl)methyl-2-{5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}acetamide)
- 31466-31-6(2-Phenyl-2-pyrrolidin-1-yl-acetonitrile)
- 2228699-77-0(1,3-difluoro-5-methyl-2-(2-nitroethyl)benzene)
- 2168631-56-7(2-chloro-4-cyclopropoxypyrimidin-5-amine)
- 2228090-90-0(2-amino-3-(6-methoxy-5-methylpyridin-3-yl)-3-methylbutanoic acid)
- 1261466-56-1(5-Fluoro-2-mercapto-3-(2-(trifluoromethyl)phenyl)pyridine)
- 2680724-64-3(benzyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate)
Fournisseurs recommandés
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Fournisseur de Chine
Lot

Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot

Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
